3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonyl piperidine intermediate, which is then coupled with a 1,2,4-oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activities.
Piperidine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Oxadiazole Derivatives: Known for their diverse biological activities and applications
Uniqueness
3-{5-[1-(Thiophene-2-sulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of potential biological activities and applications. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-pyridin-3-yl-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-25(22,14-6-3-9-24-14)20-8-2-5-13(11-20)16-18-15(19-23-16)12-4-1-7-17-10-12/h1,3-4,6-7,9-10,13H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSMMBASINTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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